molecular formula C22H24F3N3O2 B10790276 N-(1-(3-ethoxy-4-(trifluoromethyl)benzyl)piperidin-4-yl)benzo[d]oxazol-2-amine

N-(1-(3-ethoxy-4-(trifluoromethyl)benzyl)piperidin-4-yl)benzo[d]oxazol-2-amine

Cat. No.: B10790276
M. Wt: 419.4 g/mol
InChI Key: JQIVPOOMUFGMRU-UHFFFAOYSA-N
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Description

N-(1-(3-ethoxy-4-(trifluoromethyl)benzyl)piperidin-4-yl)benzo[d]oxazol-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a benzo[d]oxazole moiety, and a trifluoromethyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-ethoxy-4-(trifluoromethyl)benzyl)piperidin-4-yl)benzo[d]oxazol-2-amine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the trifluoromethyl group, and the coupling of the benzo[d]oxazole moiety. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-ethoxy-4-(trifluoromethyl)benzyl)piperidin-4-yl)benzo[d]oxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(1-(3-ethoxy-4-(trifluoromethyl)benzyl)piperidin-4-yl)benzo[d]oxazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-(3-ethoxy-4-(trifluoromethyl)benzyl)piperidin-4-yl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

Similar Compounds

    N-(4-(trifluoromethyl)benzyl)piperidine: Shares the trifluoromethyl and piperidine moieties but lacks the benzo[d]oxazole group.

    Benzo[d]oxazol-2-amine derivatives: Compounds with similar benzo[d]oxazole structures but different substituents.

Uniqueness

N-(1-(3-ethoxy-4-(trifluoromethyl)benzyl)piperidin-4-yl)benzo[d]oxazol-2-amine is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the benzo[d]oxazole moiety contributes to its potential biological activity.

Properties

Molecular Formula

C22H24F3N3O2

Molecular Weight

419.4 g/mol

IUPAC Name

N-[1-[[3-ethoxy-4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,3-benzoxazol-2-amine

InChI

InChI=1S/C22H24F3N3O2/c1-2-29-20-13-15(7-8-17(20)22(23,24)25)14-28-11-9-16(10-12-28)26-21-27-18-5-3-4-6-19(18)30-21/h3-8,13,16H,2,9-12,14H2,1H3,(H,26,27)

InChI Key

JQIVPOOMUFGMRU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCC(CC2)NC3=NC4=CC=CC=C4O3)C(F)(F)F

Origin of Product

United States

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